An In-Depth Technical Guide to O-tert-Butylhydroxylamine Hydrochloride: Properties, Reactivity, and Applications
An In-Depth Technical Guide to O-tert-Butylhydroxylamine Hydrochloride: Properties, Reactivity, and Applications
This guide provides an in-depth analysis of O-tert-Butylhydroxylamine hydrochloride, a versatile and highly valued reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causality behind its utility, its mechanistic pathways, and its practical application in the laboratory.
Core Chemical Identity and Physicochemical Properties
O-tert-Butylhydroxylamine hydrochloride, systematically known as 2-Aminooxy-2-methylpropane hydrochloride, is the hydrochloride salt of O-tert-butylhydroxylamine.[1][2] The presence of the bulky tert-butyl group attached to the oxygen atom of the hydroxylamine moiety is central to its unique chemical behavior, conferring stability and influencing its reactivity profile.[1][3]
Below is a visualization of its chemical structure.
Caption: Fig. 1: Structure of O-tert-Butylhydroxylamine Hydrochloride
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 39684-28-1 | [1][3][4][5] |
| Molecular Formula | C₄H₁₁NO·HCl (or C₄H₁₂ClNO) | [1][3][5] |
| Molecular Weight | 125.60 g/mol | [1][4][5] |
| Appearance | White to off-white or light pink solid/crystalline solid | [1][3] |
| Melting Point | ~155-165 °C (with decomposition) | [1][4] |
| Solubility | Soluble in water (e.g., 0.5 g/10 mL) | [4][6] |
| Purity | Typically ≥98-99% | [1][2] |
| Synonyms | tert-Butoxyamine hydrochloride, 2-Aminooxy-2-methylpropane hydrochloride, O-(1,1-Dimethylethyl)hydroxylamine hydrochloride | [1][2][3] |
Core Reactivity: The Foundation of Its Synthetic Utility
The synthetic power of O-tert-Butylhydroxylamine hydrochloride stems from the nucleophilic character of its nitrogen atom. It is primarily employed for the conversion of carbonyl compounds (aldehydes and ketones) into their corresponding O-tert-butyl oxime derivatives.[1][7]
Mechanism of Oxime Formation
The reaction proceeds via a nucleophilic addition-elimination mechanism. The free base, O-tert-butylhydroxylamine, acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is typically facilitated by the addition of a mild base to neutralize the hydrochloride salt. The resulting hemiaminal intermediate then undergoes dehydration to yield the stable oxime.
The tert-butyl group plays a crucial role here. Its steric bulk provides significant stability to the resulting oxime, preventing unwanted side reactions and facilitating easier handling and purification compared to oximes derived from less hindered hydroxylamines.[1]
Caption: Fig. 2: Mechanism of O-tert-Butyl Oxime Formation
Other Reactivity Profiles
Beyond oxime formation, this reagent is also instrumental in:
-
Preparation of Nitrones: Nitrones are crucial 1,3-dipoles used in cycloaddition reactions for synthesizing complex nitrogen-containing heterocycles, which are prevalent in biologically active molecules.[1][7]
-
Radical Scavenging: In certain contexts, it can function as a radical scavenger or a stabilizer for reactive intermediates, preventing undesired side reactions and promoting the desired chemical pathway.[3]
Applications in Research and Drug Development
The stable and versatile nature of O-tert-Butylhydroxylamine hydrochloride makes it an indispensable tool, particularly in the pharmaceutical and fine chemical industries.[1] Its applications are extensive and validated across numerous research areas.
-
Pharmaceutical Synthesis: It serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1] The oxime linkage it forms is a common motif in drug candidates. Documented uses include the synthesis of:
-
Peptide Chemistry: It is used in the preparation of N-tert-butoxyamino acids, which are valuable substrates for the unambiguous synthesis of N-hydroxy peptides.[2][4][8]
-
Analytical Chemistry: The reagent is employed in analytical methods for the detection and quantification of aldehydes and ketones, leveraging the reliable formation of oxime derivatives to enhance the accuracy of chemical analyses.[1]
-
Polymer Chemistry: It can act as a stabilizer and modifier in polymer formulations, improving the material properties of coatings and adhesives.[1]
Experimental Protocol: Synthesis of a Model O-tert-Butyl Oxime
To ensure trustworthiness and reproducibility, this section provides a self-validating, step-by-step protocol for the synthesis of benzaldehyde O-tert-butyl oxime, a common application of the title reagent.
Objective: To convert benzaldehyde to its corresponding O-tert-butyl oxime with high efficiency.
Materials:
-
O-tert-Butylhydroxylamine hydrochloride (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Pyridine (2.0 eq)
-
Ethanol (as solvent)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol Workflow:
Caption: Fig. 3: Experimental Workflow for Oxime Synthesis
Step-by-Step Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve O-tert-Butylhydroxylamine hydrochloride (e.g., 1.26 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (30 mL).
-
Reaction Initiation: Cool the flask in an ice bath to 0°C. Slowly add pyridine (1.58 g, 20 mmol) to the stirring solution. The base neutralizes the HCl, liberating the free hydroxylamine.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the consumption of the starting material (benzaldehyde) using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with deionized water (2 x 30 mL) and then with brine (1 x 30 mL) to remove residual pyridine and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure O-tert-butyl oxime.
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is non-negotiable. O-tert-Butylhydroxylamine hydrochloride is classified as a hazardous substance.
Hazard Profile:
-
Flammability: It is a flammable solid (GHS Category 2, H228).[4][5] Keep away from heat, sparks, open flames, and other ignition sources.[9]
-
Irritation: Causes skin irritation and serious eye irritation.[9] May also cause respiratory irritation.[9]
-
Toxicity: Ingestion may be harmful and cause gastrointestinal irritation.[9]
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid breathing dust.[9]
-
Wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[4][9][10]
-
Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for high-exposure scenarios.[9]
-
Ground and bond containers when transferring material to prevent static discharge.[9]
Storage:
-
Store in a cool, dry, and well-ventilated place.[3][9] Recommended storage temperature is often between 2-8°C.[1]
-
Keep the container tightly closed and store locked up.[9]
-
Store away from strong oxidizing agents.[11]
References
-
O-tert-Butylhydroxylamine hydrochloride. Chem-Impex. [Link]
-
O-tert-butylhydroxylamine hydrochloride | C4H12ClNO | CID 2777906. PubChem. [Link]
-
Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Organic Chemistry Portal. [Link]
-
N-tert-butylhydroxylamine hydrochloride | C4H12ClNO | CID 2777896. PubChem. [Link]
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